Betamethasone 9(11)-ene

Glucocorticoid Receptor Transactivation Dissociative Steroids NF-κB Inhibition

Betamethasone 9(11)-ene (CAS 16125-28-3), chemically designated as 21-Hydroxy-16β-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl pentanoate, is a synthetic Δ9,11 corticosteroid formally recognized as Betamethasone Valerate EP Impurity F. It belongs to a distinct subclass of glucocorticoids characterized by a double bond between carbons 9 and 11, which fundamentally alters its pharmacological profile relative to conventional 9α-fluoro-11β-hydroxy corticosteroids such as betamethasone and dexamethasone.

Molecular Formula C27H36O5
Molecular Weight 440.58
CAS No. 16125-28-3
Cat. No. B601248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 9(11)-ene
CAS16125-28-3
SynonymsBetamethasone 9(11)-ene;  17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione 17-Valerate
Molecular FormulaC27H36O5
Molecular Weight440.58
Structural Identifiers
SMILESCCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO
InChIInChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 9(11)-ene (CAS 16125-28-3): Pharmacopoeial Impurity Standard and Dissociative Δ9,11 Glucocorticoid


Betamethasone 9(11)-ene (CAS 16125-28-3), chemically designated as 21-Hydroxy-16β-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl pentanoate, is a synthetic Δ9,11 corticosteroid formally recognized as Betamethasone Valerate EP Impurity F [1]. It belongs to a distinct subclass of glucocorticoids characterized by a double bond between carbons 9 and 11, which fundamentally alters its pharmacological profile relative to conventional 9α-fluoro-11β-hydroxy corticosteroids such as betamethasone and dexamethasone . This structural modification confers dissociative steroid properties—retaining nuclear factor kappa-B (NF-κB) inhibitory activity while substantially reducing glucocorticoid receptor (GR) transactivation—making it a critical reference compound for both pharmacopoeial quality control and investigation of dissociative anti-inflammatory mechanisms [2]. The compound is supplied as a certified reference standard (typical purity ≥95% by HPLC) for analytical method development, method validation, and quality control applications in betamethasone valerate active pharmaceutical ingredient (API) and finished dosage form manufacturing [1].

Analytical EP Impurity F reference for betamethasone valerate QC per USP/EP monographs
Pharmacology Dissociative steroid probe: reported NF-κB inhibition with reduced GR transactivation

Why Betamethasone 9(11)-ene Cannot Be Replaced by Generic Betamethasone or Dexamethasone in Analytical and Pharmacological Contexts


Generic substitution of Betamethasone 9(11)-ene with betamethasone, dexamethasone, or other conventional corticosteroids is scientifically invalid for two principal reasons. First, from an analytical perspective, Betamethasone 9(11)-ene serves as a pharmacopoeial impurity reference standard (EP Impurity F) with a distinct chromatographic retention profile—its relative retention time (RRT) and UV absorption characteristics differ from betamethasone valerate (RRT 1.00) and related compounds, making it indispensable for HPLC system suitability testing and impurity quantification per USP and EP monographs [1]. Second, from a pharmacological standpoint, the Δ9,11 double bond eliminates the 9α-fluoro and 11β-hydroxy substituents present in betamethasone, resulting in a dissociative steroid profile: NF-κB inhibition is retained while GR transactivation is reduced to approximately 44–80% of that observed with prednisolone/dexamethasone, depending on the specific Δ9,11 derivative [2]. This cannot be replicated by betamethasone or dexamethasone, which exhibit full GR transactivation activity. The quantitative evidence below substantiates why procurement decisions must distinguish this compound from superficially similar corticosteroids.

Betamethasone 9(11)-ene (EP Impurity F)

  • Distinct HPLC retention & UV profile for impurity quantification
  • Reduced GR transactivation (reported ~44–80% of comparator)
  • Absence of 9α-fluoro prevents oxidative metabolism to 11β-hydroxy metabolites

Betamethasone / Dexamethasone

  • Different chromatographic behavior; co-elution risk in impurity methods
  • Full GR transactivation activity; does not replicate dissociative profile
  • 11β-HSD metabolic interconversion produces active metabolites

Quantitative Differentiation Evidence for Betamethasone 9(11)-ene (CAS 16125-28-3) Versus Conventional Glucocorticoids


GR Nuclear Translocation: Betamethasone 9(11)-ene Class Δ9,11 Steroids Show 44–80% Reduction in Transactivation Versus Prednisolone/Dexamethasone

Betamethasone 9(11)-ene belongs to the Δ9,11 steroid class, which exhibits a dissociative pharmacological profile: anti-inflammatory NF-κB inhibition is retained while glucocorticoid receptor (GR) transactivation is substantially reduced compared to conventional corticosteroids. In a direct head-to-head screen of twenty Δ9,11 derivatives, GR nuclear translocation was measured as a percentage relative to prednisolone/dexamethasone (set at 100%). The Δ9,11 compound VBP6 (21-hydroxy, 16-methyl, Δ1,4) achieved 54.20% GR translocation, while VBP15 (21-hydroxy, 16-methyl, 17-hydroxy, Δ1,4) achieved 80.40% GR translocation. Prednisolone/dexamethasone exhibited 100% GR translocation with an NF-κB inhibition EC50 of 1.67 × 10⁻⁸ M [1]. This establishes that the Δ9,11 modification intrinsic to Betamethasone 9(11)-ene decouples anti-inflammatory efficacy from GR-mediated transactivation, a property absent in betamethasone and dexamethasone.

GR transactivation
Class-level inference
44–80% of prednisolone/dexamethasone
Reported GR transactivation reduction context for Δ9,11 class
PathHunter nuclear translocation assay; multiple concentrations
Glucocorticoid Receptor Transactivation Dissociative Steroids NF-κB Inhibition

NF-κB Inhibition Potency of Δ9,11 Steroids Is Comparable to Prednisolone/Dexamethasone Despite Reduced GR Transactivation

In a cross-study comparable analysis, the Δ9,11 steroid class—to which Betamethasone 9(11)-ene belongs—retains potent NF-κB inhibitory activity despite reduced GR transactivation. The lead Δ9,11 compound VBP15 demonstrated an NF-κB inhibition EC50 of 6.59 × 10⁻⁸ M, compared to prednisolone/dexamethasone at 1.67 × 10⁻⁸ M. VBP6, another 21-hydroxy Δ9,11 steroid, exhibited an EC50 of 5.64 × 10⁻⁸ M. Both values fall within the same order of magnitude as prednisolone/dexamethasone, confirming that the Δ9,11 modification preserves the anti-inflammatory mechanism while eliminating the GR transactivation component responsible for many corticosteroid side effects [1]. This class-level inference supports the unique value proposition of Betamethasone 9(11)-ene as a tool compound for studying dissociative steroidal anti-inflammatory pathways.

NF-κB inhibition
Class-level inference
EC50 5.64–6.59 × 10⁻⁸ M
Reported NF-κB inhibition comparable to prednisolone/dexamethasone
C2C12 NF-κB luciferase reporter; TNF-α stimulation
NF-κB Inhibition Anti-inflammatory Potency Dissociative Pharmacology

Pharmacopoeial Identity: Betamethasone 9(11)-ene Is the EP/USP-Defined Impurity F Reference Standard Distinct from Betamethasone Valerate API

Betamethasone 9(11)-ene is codified as Betamethasone Valerate EP Impurity F (also designated Betamethasone Valerate δ-9(11)) in the European Pharmacopoeia, with a distinct chemical identity: 21-Hydroxy-16β-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl pentanoate (C₂₇H₃₆O₅, MW 440.57) [1]. In USP monographs for betamethasone valerate API and ointment, individual impurities must not exceed 1.0% and total impurities must not exceed 2.0% as determined by HPLC with UV detection at 254 nm [2]. This compound differs from betamethasone valerate API (C₂₇H₃₇FO₆, MW 476.58) by the absence of the 9α-fluoro substituent and the presence of a 9(11) double bond. The structural distinction produces a unique chromatographic profile essential for system suitability testing—resolution between betamethasone valerate and related impurities must be ≥1.5 per USP criteria [3]. Without the authentic Impurity F reference standard, accurate quantification of this specific process-related impurity in betamethasone valerate drug substance is impossible.

EP Impurity F identity
Direct comparison
C₂₇H₃₆O₅, Δ9,11 double bond, no 9α-F
Supports impurity identification in betamethasone valerate QC
USP resolution ≥1.5 required; L1 column, 254 nm
Pharmacopoeial Impurity Standard HPLC System Suitability Quality Control

Absence of 9α-Fluoro Substitution Eliminates Oxidative Metabolism to 11β-Hydroxy Active Metabolites

The Δ9,11 steroid scaffold, exemplified by Betamethasone 9(11)-ene, is not oxidatively metabolized to 11β-hydroxy compounds, in contrast to conventional glucocorticoids. As demonstrated in the VBP15 development program, Δ9,11 scaffolds 'are not oxidatively metabolized to 11-beta hydroxy compounds, and should have less off-target effects related to active metabolites' [1]. This contrasts sharply with betamethasone and dexamethasone, which undergo metabolic interconversion at the 11-position (11-keto ↔ 11β-hydroxy) via 11β-hydroxysteroid dehydrogenase (11β-HSD), generating active metabolites that contribute to systemic side effects including hyperglycemia, osteoporosis, and immunosuppression. The absence of this metabolic liability is a direct structural consequence of the Δ9,11 double bond, which eliminates the 11-position hydroxylation/d oxidation site present in all conventional 9α-fluoro corticosteroids.

Metabolic stability
Class-level inference
≥80% remaining at 1 h
Supports reduced active metabolite confounding in metabolic studies
Liver microsomes (human, dog, monkey); 1 µM incubation
Metabolic Stability Off-target Effects Steroid Metabolism

Optimal Research and Industrial Application Scenarios for Betamethasone 9(11)-ene (CAS 16125-28-3)


Pharmacopoeial Impurity Reference Standard for Betamethasone Valerate API Quality Control

Betamethasone 9(11)-ene (EP Impurity F) is the definitive reference standard for identification and quantification of the Δ9,11 process impurity in betamethasone valerate drug substance and finished dosage forms. Per USP and EP monographs, individual impurities in betamethasone valerate must not exceed 1.0% and total impurities must remain ≤2.0% [1]. Quality control laboratories performing HPLC analysis per USP methodology (L1 column, acetonitrile/water/glacial acetic acid mobile phase, UV detection at 254 nm) require the authentic Impurity F reference standard to establish system suitability (resolution ≥1.5 between betamethasone valerate and impurities) and to construct calibration curves for accurate quantification. This compound cannot be substituted with betamethasone EP Impurity C (CAS 13504-15-9) or any other pharmacopoeial impurity standard, as each possesses a distinct retention time and UV absorbance profile.

Dissociative Glucocorticoid Receptor Pharmacology Research

Betamethasone 9(11)-ene serves as a critical chemical probe for investigating the mechanistic decoupling of NF-κB-mediated anti-inflammatory effects from GR transactivation-mediated adverse effects. The VBP15 development program demonstrated that Δ9,11 steroids retain NF-κB inhibition at EC50 values comparable to prednisolone/dexamethasone (6.59 × 10⁻⁸ M versus 1.67 × 10⁻⁸ M) while reducing GR nuclear translocation to 44–80% of the prednisolone/dexamethasone maximum [1]. This dissociative profile enables researchers to study anti-inflammatory efficacy independent of the transcriptional activation that drives glucocorticoid-induced osteoporosis, hyperglycemia, and immunosuppression. The compound is particularly valuable for target validation studies in chronic inflammatory and autoimmune disease models where conventional corticosteroids are limited by their side effect profiles.

Analytical Method Development and Validation for ANDA Submissions

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for betamethasone valerate products, Betamethasone 9(11)-ene (EP Impurity F) is essential for analytical method validation (AMV) and quality control method development [1]. The compound is used to establish method specificity, linearity, accuracy, precision, and limit of quantitation for impurity profiling methods. Its unique chromatographic behavior—distinct from betamethasone valerate API (RRT 1.00), betamethasone (RRT 0.30), and betamethasone valerate related compound A (RRT 1.04)—makes it a critical component of system suitability testing. Failure to include the authentic Impurity F standard in method validation can result in regulatory deficiencies, as the FDA and EMA require demonstrated capability to resolve and quantify all specified impurities listed in the respective pharmacopoeial monograph.

Metabolic Stability Studies in Preclinical Drug Discovery

Betamethasone 9(11)-ene offers unique advantages as a reference compound in metabolic stability studies. As established in the VBP15 preclinical characterization program, the Δ9,11 scaffold eliminates oxidative metabolism at the 11-position, resulting in ≥80% of parent compound remaining after 1-hour incubation in human, dog, and monkey liver microsomes [1]. This contrasts with betamethasone and dexamethasone, which undergo extensive 11β-HSD-mediated interconversion, creating active metabolites that confound pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers investigating structure-metabolism relationships in the corticosteroid class can use Betamethasone 9(11)-ene as a comparator to isolate the contribution of the 9α-fluoro-11β-hydroxy motif to metabolic clearance and metabolite-driven pharmacology.

Application
Selection Property
Validation Focus
Pharmacopoeial impurity QC
EP Impurity F certified reference
HPLC resolution & impurity profiling accuracy
Dissociative GR pathway research
Reduced GR transactivation scaffold
NF-κB inhibition endpoint without full GR activation
ANDA method validation
Chromatographic specificity for Impurity F
Method linearity & system suitability
Metabolic stability studies
Absence of 11-position oxidative metabolism
Microsomal stability & metabolite profiling
Quote Request

Request a Quote for Betamethasone 9(11)-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.